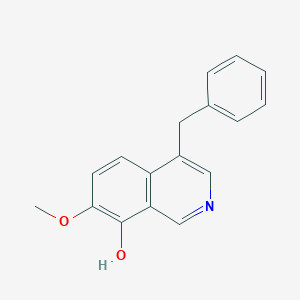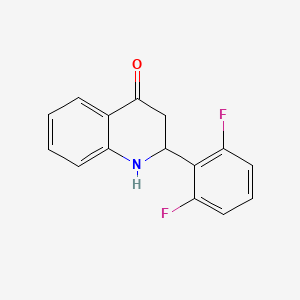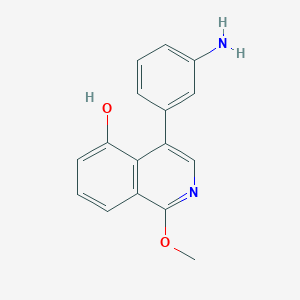
4-Benzyl-7-methoxyisoquinolin-8(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-7-methoxyisoquinolin-8(2h)-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-7-methoxyisoquinolin-8(2h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide and 7-methoxyisoquinoline.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors may also be employed for more efficient production.
化学反応の分析
Types of Reactions: 4-Benzyl-7-methoxyisoquinolin-8(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
4-Benzyl-7-methoxyisoquinolin-8(2h)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Benzyl-7-methoxyisoquinolin-8(2h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
4-Benzylisoquinoline: Similar structure but lacks the methoxy group.
7-Methoxyisoquinoline: Similar structure but lacks the benzyl group.
8-Hydroxyisoquinoline: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Benzyl-7-methoxyisoquinolin-8(2h)-one is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
3200-52-0 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
4-benzyl-7-methoxyisoquinolin-8-ol |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-7-14-13(9-12-5-3-2-4-6-12)10-18-11-15(14)17(16)19/h2-8,10-11,19H,9H2,1H3 |
InChIキー |
TWLWTVSLAMLHIP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
